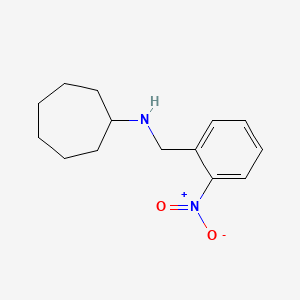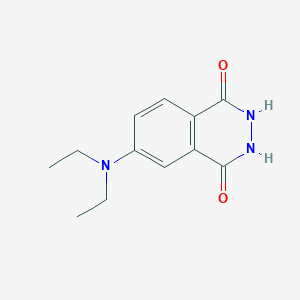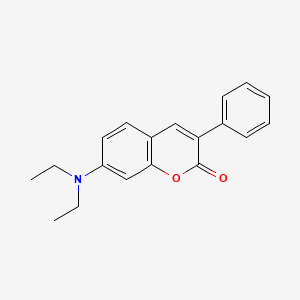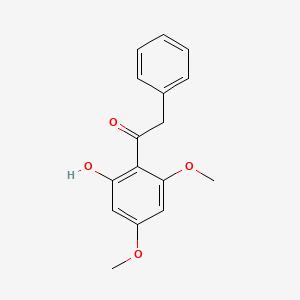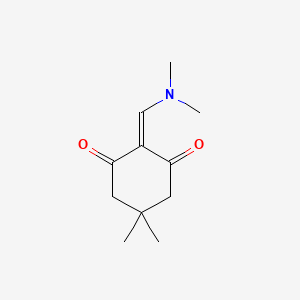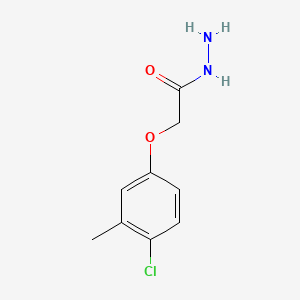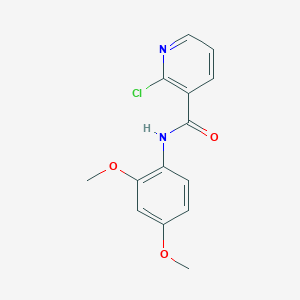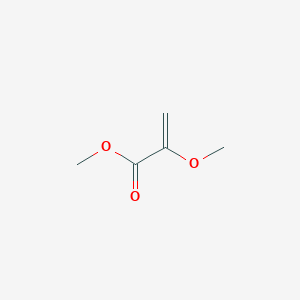
Methyl 2-methoxyacrylate
Übersicht
Beschreibung
Methyl 2-methoxyacrylate is an organic compound with the molecular formula C5H8O3. It is a methyl ester of 2-methoxyacrylic acid and is known for its applications in various chemical processes and industries. This compound is characterized by its acrylic acid ester unit, which includes a methoxy group, making it a type of enol ether .
Wirkmechanismus
Target of Action
Methyl 2-methoxyacrylate, a type of methoxyacrylate fungicide, primarily targets the Complex III in the electron transport system of fungal mitochondria . This complex contains a cytochrome b with two ubiquinone binding sites, Qo and Qi .
Mode of Action
This compound acts by blocking the electron flow by binding to the Qo site . This interaction disrupts the normal function of the electron transport system, leading to the inhibition of fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in fungal mitochondria . By binding to the Qo site of Complex III, it blocks the electron flow, disrupting the energy production process of the fungi .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By blocking the electron flow in the electron transport chain, it disrupts the fungi’s energy production process, leading to their death .
Biochemische Analyse
Biochemical Properties
Methyl 2-methoxyacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of methoxyacrylic acid and methanol. Additionally, this compound can interact with nucleophiles such as amines and thiols, forming covalent bonds that are crucial in biochemical synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In certain cell types, this compound can induce changes in mitochondrial function, leading to alterations in ATP production and reactive oxygen species (ROS) generation . These effects highlight its potential impact on cellular homeostasis and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby affecting neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering chromatin structure, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound can undergo hydrolysis, leading to the formation of methoxyacrylic acid and methanol, which can further participate in biochemical reactions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to significant changes in biochemical and physiological parameters. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, it can conjugate with glutathione, glucuronic acid, or sulfate, facilitating its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound and its metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may interact with transporters and binding proteins that facilitate its movement . The compound’s localization and accumulation in specific tissues can influence its biochemical effects and toxicity profiles .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to various organelles, including mitochondria, endoplasmic reticulum, and lysosomes . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments, affecting its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-methoxyacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced via the esterification of methacrylic acid with methanol. This process involves the use of a strong acid catalyst and is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Methyl methacrylate: Similar in structure but lacks the methoxy group.
Ethyl acrylate: Similar ester functionality but with an ethyl group instead of a methoxy group.
Butyl acrylate: Contains a butyl group instead of a methoxy group.
Uniqueness: Methyl 2-methoxyacrylate is unique due to its methoxy group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications where specific interactions with other molecules are required .
Eigenschaften
IUPAC Name |
methyl 2-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(7-2)5(6)8-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXESIFAHCXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336862 | |
| Record name | Methyl 2-methoxyacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7001-18-5 | |
| Record name | Methyl 2-methoxyacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methoxyprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)


![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)
